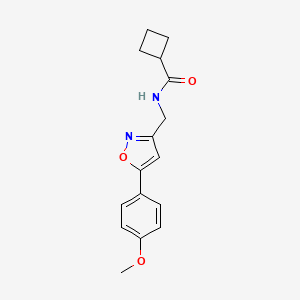
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
カタログ番号:
B2872871
CAS番号:
1209928-01-7
分子量:
286.331
InChIキー:
QNDWZHPPSFGWTH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . In some cases, the synthesis can be achieved under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring attached to a methoxyphenyl group and a cyclobutanecarboxamide group. The isoxazole ring is a five-membered heterocycle containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C11H12N2O2 . The SMILES string representation of the molecule is COC1=CC=C(C2=CC(CN)=NO2)C=C1 .科学的研究の応用
Synthesis and Characterization
- Novel compounds, including isoxazole derivatives, have been synthesized and characterized, providing insights into the structural basis for potential biological activities or material properties (McLaughlin et al., 2016; Franz et al., 2017). These studies demonstrate the importance of accurate synthesis routes and analytical characterization in identifying and differentiating novel chemical entities.
Pharmacological Potential
- Research into the pharmacological potential of related compounds has uncovered selective inhibitory effects on certain enzymes and receptors, suggesting avenues for therapeutic application in diseases like Alzheimer's (Lee et al., 2018). This highlights the potential for compounds with similar structures to be explored for their therapeutic benefits.
Material Science and Biochemical Research
- Studies on Schiff base ligands and their metal complexes (Cukurovalı et al., 2002) offer insights into the development of new materials with antimicrobial properties. This suggests that compounds with similar frameworks might be valuable in creating new materials with specific biochemical or industrial applications.
Chemical Biology and Drug Discovery
- Investigations into novel small-molecule binding sites (He et al., 2015) provide foundational knowledge for the design of targeted therapies against specific proteins implicated in obesity and related metabolic disorders. This indicates the broad applicability of chemical biology approaches in drug discovery, using structurally diverse compounds.
Safety and Hazards
特性
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-5-11(6-8-14)15-9-13(18-21-15)10-17-16(19)12-3-2-4-12/h5-9,12H,2-4,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWZHPPSFGWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-...
Cat. No.: B2872789
CAS No.: 1203421-68-4
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)...
Cat. No.: B2872790
CAS No.: 2320225-44-1
3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carbox...
Cat. No.: B2872793
CAS No.: 1428358-57-9
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin...
Cat. No.: B2872795
CAS No.: 895007-24-6
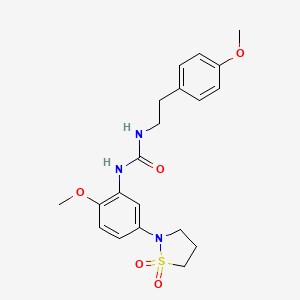


![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2872795.png)
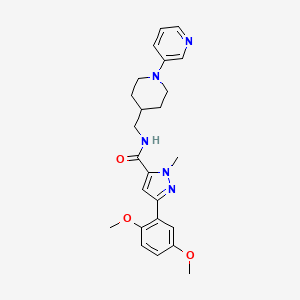
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
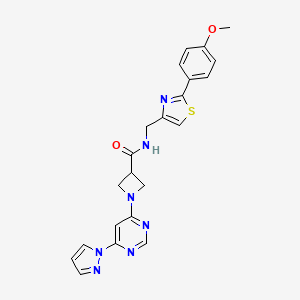
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2872803.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)
![2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2872806.png)
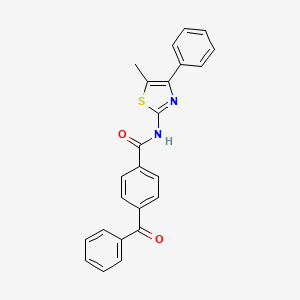
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
